molecular formula C8H18N2O3 B120442 Tert-butyl (3-amino-2-hydroxypropyl)carbamate CAS No. 144912-84-5

Tert-butyl (3-amino-2-hydroxypropyl)carbamate

Cat. No. B120442
CAS RN: 144912-84-5
M. Wt: 190.24 g/mol
InChI Key: LZNOKWJGNPKUSE-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-2-hydroxypropyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The tert-butyl group attached to the carbamate nitrogen provides steric protection, which can be useful in various chemical reactions to control reactivity and selectivity.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, enantioselective synthesis methods have been developed, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which involves an iodolactamization as a key step . Enzymatic kinetic resolution has also been employed to obtain optically pure enantiomers of tert-butyl carbamates, demonstrating the potential for producing chiral compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the potential for stereocenters and chiral centers. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates derived from L-serine exhibit layered structures created from hydrogen bonds, which can vary depending on the substituents . The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. The Dirhodium(II)-catalyzed C-H amination reaction of tert-butyl carbamates has been used to prepare optically active monoprotected amino alcohols . Additionally, cyclic carbamate formation via tert-butyldimethylsilyl carbamate has been applied to the stereoselective syntheses of biologically important compounds like statine . The versatility of tert-butyl carbamates is further demonstrated by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility, boiling point, and stability of the compound. The carbamate functional group is known for its reactivity, particularly in the formation of hydrogen bonds, which can lead to the creation of layered molecular structures . The reactivity of tert-butyl carbamates with organometallics and electrophiles can lead to a wide range of functionalized carbamates, showcasing their utility as intermediates in chemical synthesis .

Scientific Research Applications

Photocatalyzed Synthesis of Amino Chromones

A study by Wang et al. (2022) explores the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This method enables the synthesis of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).

Synthesis of Novel Ureas and Carbamates

Chalina, Chakarova, and Staneva (1998) have synthesized new ureas and phenyl N-substituted carbamates, including variants of tert-butyl carbamate, to evaluate their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Carbamate in Diels-Alder Reaction

Padwa, Brodney, and Lynch (2003) discuss the use of tert-butyl carbamate in the Diels-Alder reaction, highlighting its application in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation and subsequent reaction with various electrophiles, showing the potential of tert-butyl carbamate in complex chemical reactions (Sieburth, Somers, & O'hare, 1996).

Selective Deprotection and Acylation

Research by Pak and Hesse (1998) on the synthesis of penta-N-protected polyamide demonstrates the utility of tert-butyl carbamate in the selective deprotection and acylation of complex molecules (Pak & Hesse, 1998).

Synthesis of Biologically Active Compounds

Zhao, Guo, Lan, and Xu (2017) developed a synthetic method for a compound using tert-butyl carbamate as an intermediate, demonstrating its significance in the synthesis of biologically active compounds (Zhao et al., 2017).

Synthesis of Carbocyclic Analogues

Ober, Marsch, Harms, and Carell (2004) describe the use of tert-butyl carbamate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, illustrating its application in nucleotide synthesis (Ober et al., 2004).

Amino Group Protection in Synthesis

Wu (2011) utilized tert-butyl carbamate for protecting the amino group in the synthesis of complex organic compounds, showcasing its role in protecting functional groups during chemical synthesis (Wu, 2011).

Enantioselective Synthesis of β-Alanine Derivatives

Arvanitis et al. (1998) employed tert-butyl bromoacetate, a related compound, in the enantioselective synthesis of β-alanine derivatives, indicating the broader utility of tert-butyl derivatives in chiral synthesis (Arvanitis et al., 1998).

Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, an area where tert-butyl carbamates play a critical role (Sakaitani & Ohfune, 1990).

Synthesis of Natural Product Intermediates

Tang et al. (2014) synthesized (R)-tert-butyl carbamate, an intermediate in the production of the natural product jaspine B, demonstrating its importance in the synthesis of complex natural compounds (Tang et al., 2014).

Asymmetric Mannich Reaction

Yang, Pan, and List (2009) conducted a study on the synthesis of tert-butyl carbamate through an asymmetric Mannich reaction, highlighting its application in producing chiral compounds (Yang, Pan, & List, 2009).

Curtius Rearrangement

Lebel and Leogane (2005) used tert-butyl carbamate in a Curtius rearrangement, a critical reaction in organic chemistry for the synthesis of protected amines (Lebel & Leogane, 2005).

Synthesis of Polymerisable Antioxidants

Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing tert-butyl carbamate, illustrating its use in creating materials with enhanced stability against thermal oxidation (Pan, Liu, & Lau, 1998).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315-H318-H335 . This indicates that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding inhalation and ingestion, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

tert-butyl N-(3-amino-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNOKWJGNPKUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441023
Record name tert-Butyl (3-amino-2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-amino-2-hydroxypropyl)carbamate

CAS RN

144912-84-5
Record name tert-Butyl (3-amino-2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-amino-2-hydroxypropyl)carbamate
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